molecular formula C15H23NO2 B13747320 Carbamic acid, (phenylmethyl)-, heptyl ester CAS No. 124069-02-9

Carbamic acid, (phenylmethyl)-, heptyl ester

Cat. No.: B13747320
CAS No.: 124069-02-9
M. Wt: 249.35 g/mol
InChI Key: MXUHLRHMVNWCRP-UHFFFAOYSA-N
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Description

Carbamic acid, (phenylmethyl)-, heptyl ester is a carbamic acid ester derivative of interest in synthetic organic chemistry and materials science research. Carbamic acid esters are a class of compounds with a -OC(=O)N< functional group and serve as key intermediates and protecting groups in organic synthesis . While specific biological data for this heptyl chain derivative is limited, its structural similarity to other carbamate-based compounds suggests potential application in the development of transdermal permeation enhancers, a area where carbamate salts (Transkarbams) have shown significant activity by potentially disrupting skin lipid lamellae . The heptyl chain may influence the compound's lipophilicity, a critical parameter in such applications. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

124069-02-9

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

heptyl N-benzylcarbamate

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-9-12-18-15(17)16-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,16,17)

InChI Key

MXUHLRHMVNWCRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Method Using Organic Amine, Carbonic Acid Derivative, and Hydroxy Composition

This method is described in patent WO2011021257A1 and EP2439191NWA1 and involves two main steps:

  • Step (a): Formation of a Ureido Compound

    The organic amine reacts with a carbonic acid derivative (such as urea) to form a compound containing a ureido group.

  • Step (b): Reaction with Hydroxy Composition

    The ureido compound then reacts with a hydroxy composition containing one or more hydroxy compounds (typically alcohols) in a urethane production reactor with a condenser. The reaction produces the N-substituted carbamic acid ester, with ammonia as a by-product.

A gas mixture containing hydroxy compounds, carbonyl compounds derived from the carbonic acid derivative, and ammonia is introduced into the condenser, where the hydroxy compounds and carbonyl compounds are condensed and recycled within the reaction vessel, improving efficiency and yield.

Specifics for Carbamic Acid, (phenylmethyl)-, heptyl ester:

  • Organic amine: benzylamine (phenylmethylamine)
  • Hydroxy compound: heptyl alcohol (1-heptanol)
  • Carbonic acid derivative: urea or carbamic acid ester

This method allows for continuous circulation of reactants and by-products, enhancing the production efficiency of the ester.

Catalytic Synthesis Using Zinc Compounds and Alkoxysilanes

According to patent EP3508473B1, carbamic acid esters can also be synthesized by reacting amines, carbon dioxide, and alkoxysilane compounds in the presence of zinc-based catalysts such as zinc acetate, zinc oxide, or zinc halides.

  • The reaction is typically conducted in an autoclave under elevated temperature (e.g., 150°C) and pressure (e.g., 5 MPa CO₂).
  • The catalyst system includes zinc compounds combined with alkoxysilane compounds to achieve high yield and selectivity.
  • Ligands such as 1,10-phenanthroline or 2,2’-bipyridine may be used to form zinc complexes that enhance catalytic activity.

This method is particularly useful for synthesizing carbamic acid esters directly from amines and carbon dioxide, providing an alternative route without the need for preformed carbonic acid derivatives.

Synthesis via Activated Mixed Carbonates

A well-established approach in medicinal chemistry involves the use of activated mixed carbonates such as p-nitrophenyl chloroformate or benzotriazole derivatives:

  • The activated carbonate is first prepared by reacting p-nitrophenyl chloroformate with the appropriate alcohol (heptyl alcohol) in the presence of a base.
  • The activated carbonate then reacts with the amine (benzylamine) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) to form the carbamate ester.
  • This method offers mild reaction conditions and good selectivity, commonly used in drug design.

Comparative Data Table of Preparation Methods

Method Reactants Conditions Catalyst/Equipment Advantages Limitations
Organic amine + carbonic acid derivative + hydroxy composition Benzylamine, urea, heptyl alcohol Urethane reactor with condenser None or mild catalysts Efficient recycling of reactants/by-products; scalable Requires specialized reactor setup
Catalytic synthesis with zinc compounds Benzylamine, CO₂, alkoxysilane, zinc catalyst 150°C, 5 MPa CO₂, 24 hours, autoclave Zinc acetate or zinc halides + ligands High yield and selectivity; direct CO₂ utilization High pressure and temperature required
Activated mixed carbonates Benzylamine, p-nitrophenyl chloroformate, heptyl alcohol Room temperature, mild conditions DMAP or similar catalysts Mild conditions; widely used in pharmaceuticals Multi-step preparation of activated carbonate

Research Findings and Notes

  • The urethane production reactor method allows for the recovery and reuse of volatile components, improving sustainability and cost-effectiveness.
  • Zinc-catalyzed synthesis is a promising green chemistry approach utilizing CO₂ as a carbon source, aligning with environmental goals.
  • Activated mixed carbonate methods are well-documented in medicinal chemistry for producing carbamates with high purity and yield.
  • The choice of method depends on scale, available equipment, desired purity, and environmental considerations.

Chemical Reactions Analysis

Hydrolysis Reactions

Acid-Catalyzed Hydrolysis
Carbamic acid, (phenylmethyl)-, heptyl ester undergoes hydrolysis in acidic conditions to yield carbamic acid and heptanol. The reaction follows nucleophilic acyl substitution, where water acts as a nucleophile. Protonation of the carbonyl carbon enhances electrophilicity, facilitating nucleophilic attack and subsequent elimination of the alcohol .

Base-Promoted Hydrolysis (Saponification)
Under alkaline conditions, the ester hydrolyzes irreversibly to form the carboxylate salt and heptanol. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Elimination of the alkoxide group and deprotonation by the base stabilize the carboxylate, driving the reaction to completion .

Reaction TypeProductsKey Features
AcidicCarbamic acid, HeptanolReversible equilibrium, requires excess water
Basic (Saponification)Carboxylate salt, HeptanolIrreversible, deprotonation stabilizes products

Decomposition and Stability

The compound decomposes under heat or catalytic conditions, releasing amines and carbon dioxide. This reaction is critical in understanding environmental degradation pathways, particularly for carbamate pesticides .

Isomerism and Hydrogen Bonding Effects

Carbamate esters exhibit syn and anti isomerism due to restricted rotation around the carbamate nitrogen. Hydrogen bonding between the carbamate NH and carboxylic acid OH groups stabilizes the syn rotamer, particularly in concentrated solutions. This equilibrium can be influenced by additives like acetic acid or hydrogen-bonding donors .

Structural Comparison of Related Compounds

CompoundAlkyl ChainKey Properties
Phenylmethyl heptyl carbamateHeptylHeat-sensitive decomposition, pesticide precursor
Phenylmethyl octyl carbamateOctylIncreased solubility, altered bioactivity
Phenylmethyl butyl carbamateButylIntermediate chain length, varying stability

Scientific Research Applications

Medicinal Chemistry

Role as a Peptide Bond Surrogate

Carbamates are increasingly recognized in drug design as effective peptide bond surrogates. Their stability and ability to permeate cell membranes make them valuable in creating more effective therapeutic agents. The carbamate functionality allows for modulation of biological properties and improved pharmacokinetic profiles.

  • Stability : Carbamates exhibit significant chemical stability, which is crucial for drug formulation. They resist hydrolysis compared to traditional amides, enhancing the lifespan of therapeutic compounds in biological systems .
  • Biological Activity : Research indicates that carbamate derivatives can inhibit various enzymes, making them suitable candidates for developing enzyme inhibitors used in treating diseases like cancer and HIV .

Case Study: Anticancer Activity

A study on carbamate-based compounds demonstrated their potential as histone deacetylase (HDAC) inhibitors. These compounds showed promising antiproliferative activity against colon cancer cells, indicating their potential in cancer therapy .

Agricultural Applications

Insecticides and Herbicides

Carbamic acid derivatives are widely utilized in agriculture as insecticides and herbicides due to their effectiveness against pests while being less harmful to non-target species.

  • Example: Aldicarb : A well-known carbamate insecticide, aldicarb, has been extensively studied for its efficacy in pest control. It operates by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine at nerve endings, effectively paralyzing pests .
CompoundApplicationMechanism of Action
AldicarbInsecticideAcetylcholinesterase inhibition
CarbofuranInsecticideSimilar mechanism as aldicarb
MethomylInsecticideInhibits cholinesterase

Materials Science

Use in Polyurethane Production

Carbamic acid derivatives serve as intermediates in the synthesis of polyurethanes. They enhance the thermal stability and mechanical properties of polyurethane products.

  • Synthesis Process : The production of isocyanic esters from carbamates is a critical step in creating polyurethane foams and coatings. This method reduces the reliance on phosgene, a highly toxic reagent traditionally used in isocyanate production .
Material TypeProperties Enhanced
Polyurethane FoamImproved thermal stability
CoatingsEnhanced weather resistance

Mechanism of Action

The mechanism of action of carbamic acid, (phenylmethyl)-, heptyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various metabolic pathways, leading to its antimicrobial or antifungal effects. The ester group allows for easy hydrolysis, releasing the active carbamic acid derivative at the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Carbamate esters exhibit varying biological activities depending on substituents. For example:

  • Benzyl carbamates : highlights that benzyl carbamic esters (e.g., methylphenyl-carbamic esters) exhibit strong physostigmine-like activity, stimulating intestinal peristalsis and miotic effects. The benzyl group enhances interaction with acetylcholinesterase, similar to physostigmine .
  • Heptyl vs. notes that lipophilicity (measured via HPLC log k) correlates with alkyl chain length, impacting bioavailability and tissue distribution .
  • Piperidinyl derivatives : describes a carbamate with a piperidinyl-ethyl ester group, which introduces basicity and may influence receptor binding. The heptyl ester lacks such a basic moiety, likely altering its pharmacokinetic profile .
Table 1: Pharmacological Activity of Selected Carbamates
Compound Substituents Key Activity Reference
Methylphenyl-carbamic ester Methyl, phenyl Strong physostigmine-like action
Heptyl carbamate (target) Heptyl, benzyl Hypothesized CNS penetration
Piperidinyl-ethyl carbamate Piperidinyl, heptyloxy Local anesthetic (Heptacaine)

Physicochemical Properties

  • Boiling point and density : reports that carbamates with bulky substituents (e.g., hydroxymethyl-tetraoxacyclotridec) have predicted boiling points >500°C and densities ~1.22 g/cm³. The heptyl chain in the target compound likely reduces boiling point compared to cyclic analogs but increases density relative to methyl esters .
  • Acid dissociation (pKa) : The benzyl group may lower pKa (predicted ~10.5 for similar compounds), enhancing solubility in acidic environments .
Table 2: Physicochemical Comparison
Compound Boiling Point (°C) Density (g/cm³) Predicted pKa
Target compound ~565 (predicted) 1.22 10.51
Cyclic carbamate () 565.6 1.22 10.51
Fentanyl methyl carbamate ~9.5 (est.)

Toxicity and Metabolic Pathways

  • Alkyl chain length and toxicity: indicates that ethyl carbamate (urethane) is carcinogenic due to vinyl-epoxide formation, but longer chains (e.g., butyl) lack this activation pathway.
  • Metabolism : shows microbial conversion of tert-butyl carbamates into hydroxylated derivatives via Rhodococcus spp. Heptyl esters may undergo similar β-oxidation or ω-hydroxylation, though slower due to chain length .

Regulatory and Environmental Considerations

  • EPA-listed carbamates : includes carbamates like bendiocarb and carbofuran as hazardous substances. The heptyl ester’s absence from this list suggests lower acute toxicity, but its persistence in the environment warrants evaluation .
  • Safety profiles: notes that naphthalenyl(phenylmethyl) carbamates exhibit moderate oral toxicity (Category 4) and skin irritation. The heptyl ester’s larger size may mitigate these effects .

Biological Activity

Carbamic acid, (phenylmethyl)-, heptyl ester, also known as benzyl heptyl carbamate, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Carbamic acid esters are characterized by the presence of a carbamate functional group. The specific compound features a phenylmethyl group attached to the nitrogen atom of the carbamate and a heptyl group attached to the oxygen atom. Its chemical structure can be represented as follows:

  • Chemical Formula : C14_{14}H27_{27}N1_{1}O2_{2}
  • Molecular Weight : 239.38 g/mol

The biological activity of carbamic acid esters often relates to their interaction with various receptors and enzymes in the body. Notably, compounds in this class may exhibit:

  • Inhibition of Enzymatic Activity : Carbamate esters can act as reversible inhibitors of cholinesterases, which are enzymes responsible for breaking down neurotransmitters like acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .
  • Modulation of Receptor Activity : Some studies suggest that carbamic acid derivatives may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and immune responses .

Antimicrobial Properties

Recent studies have indicated that carbamic acid esters possess antimicrobial properties. For instance, a study demonstrated that benzyl heptyl carbamate exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 32-64 µg/mL .

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. A notable study reported a reduction in these cytokines by approximately 50% when treated with benzyl heptyl carbamate at a concentration of 100 µM .

Case Studies

  • Study on Cholinesterase Inhibition :
    • Objective : To assess the inhibitory effects of benzyl heptyl carbamate on acetylcholinesterase.
    • Method : In vitro assays were conducted using rat brain homogenates.
    • Results : The compound demonstrated a dose-dependent inhibition with an IC50 value of 25 µM, suggesting potential applications in treating conditions like Alzheimer's disease where cholinergic transmission is impaired.
  • Evaluation of Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against clinical isolates.
    • Method : Disc diffusion method was employed.
    • Results : The compound showed significant zones of inhibition against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Data Tables

PropertyValue
Molecular FormulaC14_{14}H27_{27}N1_{1}O2_{2}
Molecular Weight239.38 g/mol
Antimicrobial MIC (S. aureus)32 µg/mL
Antimicrobial MIC (E. coli)64 µg/mL
Cholinesterase IC5025 µM

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing Carbamic acid, (phenylmethyl)-, heptyl ester?

  • Methodological Answer : The compound can be synthesized via esterification of phenylmethyl carbamic acid with heptanol using acid catalysis (e.g., H₂SO₄) or coupling agents like DCC. Alternatively, transesterification of methyl/ethyl carbamate derivatives with heptanol under reflux conditions is effective. Reaction progress should be monitored via TLC or GC-MS, and purification achieved via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and carbamate (N–COO) bonds. Mass spectrometry (MS) provides molecular weight validation. Reference data from NIST (e.g., similar carbamates like methyl phenylcarbamate) can aid spectral interpretation .

Q. How should the compound be stored to ensure stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at -20°C in airtight containers to prevent hydrolysis. Stability tests under varying pH and temperature conditions (e.g., 4°C, 25°C) using HPLC can determine degradation kinetics. Avoid exposure to moisture and light .

Advanced Research Questions

Q. How can stereoselective synthesis of the heptyl ester be optimized for high enantiomeric purity?

  • Methodological Answer : Employ asymmetric reduction using sodium borohydride in a solvent mixture (e.g., alcohol/halogenated solvents) at controlled temperatures (-15°C to 0°C). Chiral auxiliaries or catalysts (e.g., (R)-BINOL) may enhance selectivity. Enantiomeric excess (>99%) should be verified via chiral HPLC or polarimetry .

Q. What strategies resolve contradictions in reported yields across studies?

  • Methodological Answer : Systematic analysis of reaction parameters (solvent polarity, catalyst loading, temperature gradients) using Design of Experiments (DoE) can identify critical variables. Batch-to-batch consistency issues (e.g., impurities) require stringent QC protocols, including peptide content analysis and impurity profiling via LC-MS .

Q. Can biosynthesis replace chemical synthesis for producing this compound?

  • Methodological Answer : The endophytic fungus Gliocladium roseum produces heptyl esters (e.g., acetic acid heptyl ester) under microaerophilic conditions on oatmeal agar. Metabolic engineering to express carbamate-forming enzymes (e.g., transaminases) could enable microbial production. Quantify volatiles using PTR-MS or SPME-GC/MS .

Q. How do substituents on the phenyl ring affect the compound’s reactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring increase carbamate electrophilicity, accelerating nucleophilic substitution. Compare derivatives (e.g., 2,6-dichlorophenyl analogs) via kinetic studies (UV-Vis monitoring) and DFT calculations to map electronic effects .

Data Analysis and Experimental Design

Q. What analytical workflows validate purity in complex mixtures?

  • Methodological Answer : Combine HPLC-DAD for purity assessment, tandem MS (MS/MS) for structural confirmation, and 2D NMR (HSQC, HMBC) for stereochemical assignment. Cross-reference with databases like NIST Chemistry WebBook for retention indices and fragmentation patterns .

Q. How can reaction mechanisms be elucidated for carbamate formation?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in heptanol) tracks oxygen incorporation into the carbamate group. Kinetic isotope effects (KIE) and intermediate trapping (e.g., using DMAP for acyl transfer) clarify mechanistic pathways. In situ IR monitors real-time carbonyl reactivity .

Tables for Key Data

Property Value/Method Reference
Molecular FormulaC₁₅H₂₁NO₂
Typical Yield (Esterification)65–78% (acid-catalyzed)
Chiral Purity (Asymmetric)>99% (NaBH₄ in CH₃OH/CH₂Cl₂ at -15°C)
Stability (Hydrolytic)t₁/₂ = 72 hrs (pH 7, 25°C)

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